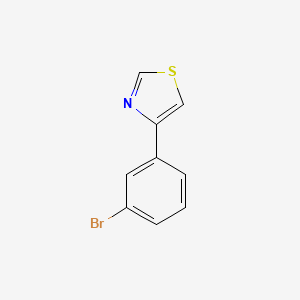

4-(3-Bromophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNVDVLNUFVSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312311 | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-50-3 | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 4-Phenylthiazole Scaffold

An In-Depth Technical Guide to 4-(3-Bromophenyl)-1,3-thiazole: Synthesis, Properties, and Applications

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and pharmacologically active compounds, including Vitamin B1.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2] When substituted with a phenyl group at the 4-position, the resulting scaffold serves as a versatile platform for developing novel therapeutic agents. This guide focuses on a specific, strategically functionalized analogue: 4-(3-Bromophenyl)-1,3-thiazole . The presence of the bromine atom on the phenyl ring is not a trivial feature; it provides a crucial reactive handle for synthetic diversification, enabling researchers to systematically explore the chemical space and optimize structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of this key building block for professionals in chemical research and drug development.

Core Synthesis: The Hantzsch Thiazole Condensation

The most direct and widely adopted method for constructing the 4-aryl-thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction is a classic cyclocondensation that offers high yields and tolerates a wide range of functional groups, making it a robust choice for both academic and industrial settings.[4][5] The core principle involves the reaction of an α-haloketone with a thioamide.

For the synthesis of 4-(3-Bromophenyl)-1,3-thiazole, the logical precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and a source of the thiazole's N1-C2-S fragment, typically thioformamide or a precursor.

Caption: The Hantzsch synthesis of 4-(3-Bromophenyl)-1,3-thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on established Hantzsch syntheses.[6] Optimization may be required based on laboratory conditions and reagent purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol or 1-butanol.[5]

-

Reagent Addition: Add thioformamide (1.1 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to yield pure 4-(3-Bromophenyl)-1,3-thiazole.

Physicochemical and Spectral Properties

The fundamental physical and computed properties of 4-(3-Bromophenyl)-1,3-thiazole are summarized below. This data is essential for predicting its behavior in various solvent systems and its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.[7]

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNS | PubChemLite[8] |

| Molecular Weight | 239.12 g/mol | PubChemLite[8] |

| Monoisotopic Mass | 238.94043 Da | PubChemLite[8] |

| Appearance | Predicted: White to off-white solid | N/A |

| XLogP3 (Predicted) | 3.3 | PubChemLite[8] |

| Polar Surface Area | 41.1 Ų | PubChem[9] |

| Hydrogen Bond Donors | 0 | PubChem[9] |

| Hydrogen Bond Acceptors | 2 | PubChem[9] |

Spectral Characterization

Spectroscopic analysis is critical for structure verification. Based on data from analogous bromophenyl-thiazole structures, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the thiazole and phenyl rings. Protons on the phenyl ring would appear as multiplets in the aromatic region (approx. 7.2-8.0 ppm). The two protons on the thiazole ring would appear as distinct singlets or doublets, with the C5-H typically appearing downfield from the C2-H.[7][10]

-

¹³C NMR: Aromatic carbons of the phenyl and thiazole rings would resonate in the 110-155 ppm range. The carbon bearing the bromine (C-Br) would have a characteristic chemical shift within this range.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Expected peaks include C=C and C=N stretching of the aromatic rings (approx. 1570-1630 cm⁻¹), C-H aromatic stretching (approx. 3050-3130 cm⁻¹), and characteristic vibrations for the C-S linkage in the thiazole ring (approx. 725 cm⁻¹).[7] The C-Br stretch would appear in the fingerprint region (approx. 550-670 cm⁻¹).[7][11]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, appearing at m/z 239 and 241.

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of 4-(3-Bromophenyl)-1,3-thiazole is dominated by two key features: the inherent reactivity of the thiazole ring and the versatile C-Br bond on the phenyl ring.

Thiazole Ring Reactivity

The thiazole ring is aromatic, with significant pi-electron delocalization.[12] Its reactivity is governed by the electron distribution:

-

C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. It can be deprotonated by strong bases to form a nucleophilic 2-lithiothiazole, which can then react with various electrophiles.[12]

-

C5 Position: Pi-electron density calculations show that the C5 position is the primary site for electrophilic substitution reactions.[12][13]

Bromophenyl Moiety: The Gateway to Diversification

The carbon-bromine bond on the phenyl ring is the most valuable site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, a class of reactions so fundamental to modern synthesis that their discovery was recognized with the 2010 Nobel Prize in Chemistry.[14]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki reaction is a powerful method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[14] This reaction is favored in drug discovery due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids.[15] For 4-(3-Bromophenyl)-1,3-thiazole, this allows for the straightforward introduction of new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for coupling aryl halides.[15][16]

-

Reaction Setup: To a dry reaction vessel, add 4-(3-Bromophenyl)-1,3-thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., a mixture of toluene and water, or dioxane).[14] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the coupled product.

Applications in Drug Discovery and Chemical Biology

The 4-phenylthiazole core is present in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][5][17][18][19] 4-(3-Bromophenyl)-1,3-thiazole is therefore a high-value starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.

-

Anticancer Activity: Many phenylthiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][20] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[17] By performing Suzuki coupling, researchers can attach various functionalities to the phenyl ring to probe the binding pockets of anticancer targets like kinases or tubulin.

-

Enzyme Inhibition: Structure-activity relationship studies have identified 4-phenylthiazole analogues as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for treating pain and inflammation.[21]

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial agents.[11] New derivatives synthesized from 4-(3-Bromophenyl)-1,3-thiazole can be screened against bacterial and fungal strains to identify new leads for combating infectious diseases.[22]

Caption: Postulated intrinsic apoptotic pathway initiated by a 4-phenylthiazole derivative.

Conclusion

4-(3-Bromophenyl)-1,3-thiazole is more than a simple heterocyclic compound; it is a strategically designed chemical tool. Its synthesis is straightforward via the robust Hantzsch reaction, and its physicochemical properties make it a suitable scaffold for drug development. The true power of this molecule lies in its chemical reactivity, where the C-Br bond serves as a versatile anchor point for diversification through modern synthetic methods like the Suzuki-Miyaura coupling. For researchers and scientists, this compound represents a validated and highly valuable starting point for the discovery of novel small-molecule therapeutics targeting a wide range of human diseases.

References

- BenchChem. (2025). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole. BenchChem.

- PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine.

- PMC. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem.

- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.

- IntechOpen. (2020).

- SCIRP. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing.

- World Journal of Pharmaceutical and Medical Research. (2020).

- PMC. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.

- MDPI. (2017).

- PubChem. 4-Bromothiazole.

- PubChemLite. 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS). PubChemLite.

- Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org.

- PMC. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.

- Oriental Journal of Chemistry. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry.

- PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

- Wikipedia. Suzuki reaction. Wikipedia.

- SpectraBase. 2-(4-Benzhydrylpiperazin-1-yl)-4-(4-bromophenyl)-1,3-thiazole - Optional[1H NMR] - Spectrum. SpectraBase.

- PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.

- ACS Publications. (2023).

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Wikipedia. Thiazole. Wikipedia. 3cWbqBVy8lvvSA8RGPLQILFv)

Sources

- 1. scirp.org [scirp.org]

- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS) [pubchemlite.lcsb.uni.lu]

- 9. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. diva-portal.org [diva-portal.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. wjpmr.com [wjpmr.com]

- 19. mdpi.com [mdpi.com]

- 20. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Research Landscape of 4-(3-Bromophenyl)-1,3-thiazole

This guide provides a comprehensive technical review of 4-(3-Bromophenyl)-1,3-thiazole, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical reactivity, and diverse biological applications of this molecule and its derivatives. We will explore the causality behind experimental designs, present detailed protocols, and ground all claims in authoritative scientific literature.

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets.[3] This versatility is evidenced by the integration of the thiazole nucleus into numerous FDA-approved drugs, including the anticancer agent Tiazofurin, the anti-inflammatory drug Meloxicam, and the antiretroviral Ritonavir.[4][5] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7]

Within this important class of compounds, 4-(3-Bromophenyl)-1,3-thiazole serves as a particularly valuable building block. The structure features two key components: the biologically active thiazole ring and a bromophenyl moiety. The bromine atom is not merely a placeholder; it acts as a crucial synthetic handle, enabling a diverse array of chemical modifications through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This review will illuminate the synthetic pathways to this core, its reactivity, and its demonstrated potential in developing novel therapeutic agents.

Synthesis of the 4-(3-Bromophenyl)-1,3-thiazole Core

The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[4][8] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent. Its enduring prevalence is due to its reliability, operational simplicity, and tolerance of a wide variety of functional groups, allowing for the direct synthesis of diversely substituted thiazoles.

For the synthesis of the 4-(3-Bromophenyl)-1,3-thiazole scaffold, the most common precursor is the 2-amino derivative, which is readily prepared from 3-bromoacetophenone and thiourea. The 2-amino group provides a convenient point for subsequent derivatization.

Hantzsch Synthesis Workflow

The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the 3-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Hantzsch synthesis of the 2-amino-thiazole precursor.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine[9]

This protocol is adapted from established procedures for analogous 4-(bromophenyl)thiazoles.[9][10]

-

Materials: 3-Bromoacetophenone, Thiourea, Iodine, Ethanol, Diethyl ether.

-

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and elemental iodine (0.1 mol) in 100 mL of ethanol.

-

Causality: Iodine serves as a catalyst to facilitate the reaction. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. An excess of thiourea is used to drive the reaction to completion.

-

-

Step 2: Reflux

-

Heat the reaction mixture to reflux with constant stirring for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Isolation

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid product and wash it thoroughly with cold diethyl ether.

-

Causality: The ether wash is critical for removing unreacted 3-bromoacetophenone and residual iodine, which are highly soluble in diethyl ether, while the aminothiazole salt is not.

-

-

Step 4: Neutralization and Purification

-

Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the solution is basic (pH ~8-9).

-

Filter the resulting free amine, wash with water, and dry under vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(3-bromophenyl)-1,3-thiazol-2-amine as a solid.

-

-

Step 5: Characterization

-

Confirm the structure using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the bromophenyl ring and a singlet for the proton at the C5 position of the thiazole ring.[11]

-

IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C=N stretching of the thiazole ring.[11]

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).

-

-

Chemical Reactivity and Derivatization Strategies

The 4-(3-bromophenyl)-1,3-thiazole scaffold is a versatile platform for generating compound libraries. Its reactivity is centered around three primary locations: the 2-position (if an amino group is present), the 5-position of the thiazole ring, and the bromine atom on the phenyl ring.

Caption: Key derivatization pathways for the thiazole scaffold.

Reactions at the 2-Amino Group

The 2-amino group is a potent nucleophile and the most common site for initial derivatization.

-

Amide Formation: Reaction with acyl chlorides or anhydrides readily forms N-(4-(3-bromophenyl)thiazol-2-yl)amides. This is a standard method for introducing a wide variety of substituents. A study reported the synthesis of N-(4-(3-Bromophenyl)thiazol-2-yl)benzamide, demonstrating this straightforward transformation.[12]

-

Schiff Base Formation: Condensation with various aromatic aldehydes yields the corresponding imines (Schiff bases). These derivatives have shown significant biological activity, and the imine linkage can be further reduced to a secondary amine if desired.[9]

Reactions at the Bromophenyl Ring

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

-

Suzuki Coupling: This reaction with aryl or heteroaryl boronic acids allows for the formation of a new carbon-carbon bond, creating biaryl structures. This is a powerful strategy for modulating the steric and electronic properties of the molecule.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is invaluable for introducing amine functionalities that can improve solubility or act as hydrogen bond donors/acceptors.

Applications in Drug Discovery

Derivatives of the 4-(bromophenyl)-1,3-thiazole core have demonstrated significant potential as both anticancer and antimicrobial agents. The findings for the closely related 4-(4-bromophenyl) isomer often provide a strong rationale for investigating the 3-bromo isomer.

Anticancer Activity

The thiazole scaffold is a key component of many kinase inhibitors. Research has shown that derivatives of 4-(4-bromophenyl)thiazole possess potent antiproliferative activity against various cancer cell lines.[5][9]

-

Mechanism of Action: One key target identified for a related series of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels, thereby starving them of essential nutrients.

-

In Vitro Efficacy: Studies on related Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated significant cytotoxicity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7).[9]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. kuey.net [kuey.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

4-(3-Bromophenyl)-1,3-thiazole: A Privileged Scaffold for Late-Stage Functionalization and Target-Directed Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of core building blocks dictates the efficiency of the hit-to-lead and lead-optimization phases. 4-(3-Bromophenyl)-1,3-thiazole (CAS: 30216-50-3) has emerged as a highly versatile, "privileged scaffold"[1]. It seamlessly combines the robust pharmacological properties of the 1,3-thiazole heterocycle with the synthetic utility of a meta-substituted bromophenyl vector. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical rationale, step-by-step synthetic assembly, late-stage functionalization protocols, and its integration into targeted drug discovery programs.

Structural and Physicochemical Profiling

The architectural design of 4-(3-bromophenyl)-1,3-thiazole is not coincidental; it is optimized for both target engagement and synthetic tractability.

-

The 1,3-Thiazole Core: The thiazole ring is a classic bioisostere for pyridine and oxazole. With a nitrogen atom capable of acting as a potent hydrogen-bond acceptor, it frequently engages the hinge region of kinases or the backbone amides of target proteins[2]. Furthermore, the sulfur atom imparts unique polarizability and lipophilicity, often enhancing membrane permeability compared to purely nitrogenous heterocycles.

-

The 3-Bromophenyl Vector: The placement of the bromine atom at the meta position is a calculated design choice. Unlike ortho-substitution, which can induce severe steric clashes and torsional strain during subsequent cross-coupling reactions, the meta position remains highly accessible. Furthermore, meta-substitution avoids the rapid metabolic oxidation (e.g., via Cytochrome P450 enzymes) that frequently plagues para-substituted phenyl rings. The bromine atom itself serves as a metabolically stable lipophilic handle until it is leveraged for carbon-carbon bond formation.

Pharmacophoric deconstruction of the 4-(3-Bromophenyl)-1,3-thiazole scaffold.

Synthetic Methodologies: The Hantzsch Thiazole Assembly

The most reliable and scalable method for constructing this scaffold is the Hantzsch thiazole synthesis. This classical condensation reaction provides exceptional regiocontrol and tolerates a wide array of functional groups.

Protocol 1: Synthesis of 2-Amino-4-(3-bromophenyl)thiazole

Objective: To construct the core scaffold utilizing a highly efficient, self-validating condensation protocol.

Reagents & Materials:

-

3-Bromoacetophenone (1.0 equiv)

-

Bromine ( Br2 ) or N-Bromosuccinimide (NBS) (1.05 equiv)

-

Thiourea (1.2 equiv)

-

Absolute Ethanol (Reaction solvent)

-

Diethyl ether (Trituration solvent)

Step-by-Step Methodology:

-

Alpha-Bromination: Dissolve 3-bromoacetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether). Slowly add Br2 dropwise at 0°C.

-

Causality: Temperature control is critical here to prevent over-bromination (di-bromination at the alpha carbon or ring bromination). The reaction is monitored by TLC until the starting material is consumed, yielding 2-bromo-1-(3-bromophenyl)ethanone.

-

-

Solvent Exchange & Condensation: Isolate the alpha-bromo intermediate and dissolve it in absolute ethanol. Add thiourea (1.2 equiv) in a single portion. Reflux the mixture at 80°C for 2–4 hours.

-

Causality: Ethanol is the optimal solvent because it fully solubilizes the starting materials at reflux. As the condensation proceeds, the product forms as a hydrobromide salt. Because the hydrobromide salt of the resulting aminothiazole is poorly soluble in cold ethanol, it naturally precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and providing a self-purifying system.

-

-

Work-up and Isolation: Cool the reaction mixture to 0°C. Filter the precipitated solid and wash sequentially with cold ethanol and diethyl ether to remove unreacted thiourea and colored impurities.

-

Free-Basing: Suspend the solid in water and neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure 2-amino-4-(3-bromophenyl)thiazole.

Late-Stage Functionalization: Cross-Coupling Strategies

The true power of the 4-(3-bromophenyl)thiazole scaffold lies in its capacity for late-stage diversification. The meta-bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse biaryl libraries to probe hydrophobic pockets (e.g., Pocket II in kinases)[3].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 3-bromophenyl moiety with an aryl boronic acid to generate an extended biaryl system.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine the 4-(3-bromophenyl)thiazole derivative (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K2CO3 (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) to the flask.

-

Causality: Pd(dppf)Cl2 is selected over simpler catalysts like Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. Furthermore, it is highly robust against steric bulk and electron-rich systems[4].

-

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v).

-

Causality: Dioxane provides an excellent high-boiling organic medium to dissolve the organic substrates, while water is strictly required to dissolve the inorganic base ( K2CO3 ) and to generate the reactive boronate species ("ate" complex) necessary for the transmetalation step.

-

-

Reaction & Work-up: Purge the flask with argon and heat to 90°C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash column chromatography.

Step-by-step synthetic workflow from commercially available precursors to late-stage biaryl candidates.

Medicinal Chemistry Applications & Biological Targets

Derivatives of 4-(3-bromophenyl)thiazole have been extensively utilized to probe and inhibit a variety of biological targets:

-

Kinase Inhibitors: The scaffold has been prominently featured in the development of p38 MAP kinase inhibitors. The thiazole ring coordinates with the ATP-binding hinge region, while substitutions at the C2 position and cross-coupled extensions from the 3-bromophenyl ring access adjacent allosteric or hydrophobic pockets to achieve selectivity[3].

-

Antimetastatic Agents: Research has demonstrated that specific N-phenyl-thiazol-2-amine derivatives, built upon this core, act as potent inhibitors of metastatic cancer cell migration and invasion[2]. The rigid geometry provided by the thiazole-phenyl linkage is crucial for maintaining the bioactive conformation required to disrupt cytoskeletal dynamics.

-

Antimicrobial Agents: Thiazole derivatives are historically significant in antimicrobial research. Recent advancements show that modifying the C2 position with carboxylic acids or carbaldehydes yields compounds capable of disrupting bacterial cell membranes[1].

Quantitative Data Summary

To facilitate compound selection for library design, the following table summarizes key commercially available functionalized derivatives of the 4-(3-bromophenyl)thiazole scaffold.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Functional Handle | Primary Application |

| 4-(3-Bromophenyl)-1,3-thiazole | 30216-50-3 | 240.12 | Unsubstituted C2 | Baseline scaffold for C-H activation |

| 4-(3-Bromophenyl)thiazole-2-carboxylic acid | 808128-00-9 | 284.13 | C2-Carboxylic Acid | Amide coupling (e.g., HATU/DIPEA)[5] |

| 4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde | 383142-65-2 | 268.13 | C2-Aldehyde | Reductive amination / Olefination[6] |

| 2-Amino-4-(3-bromophenyl)thiazole | 105512-81-0 | 255.13 | C2-Amine | Urea/Amide formation |

References

-

ResearchGate / Journal of Molecular Structure - Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes URL:[Link]

-

ACS Publications / Journal of Medicinal Chemistry - Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion URL:[Link]

- Google Patents - WO2001074811A2: Substituted 1,3-thiazole compounds, their production and use (p38 MAP kinase inhibitors)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]

- 4. evitachem.com [evitachem.com]

- 5. Accela Chembio Inc 4-(3-bromophenyl)thiazole-2-carboxylic Acid | 1g | 808128-00-9 | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

Rational Design and Structure-Activity Relationship (SAR) Studies of Bromophenyl Thiazole Architectures

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable target engagement. Among these, the bromophenyl thiazole architecture has emerged as a cornerstone in modern medicinal chemistry. By integrating the metabolic stability and hydrogen-bonding capacity of the thiazole ring with the lipophilicity and unique halogen-bonding potential of a bromophenyl moiety, researchers can synthesize highly potent antimicrobial and anticancer agents.

This technical guide explores the mechanistic causality behind the synthesis of bromophenyl thiazoles, maps their structure-activity relationship (SAR) landscapes, and provides self-validating experimental protocols for drug development professionals.

The Pharmacophore: Why Bromophenyl Thiazoles?

The efficacy of bromophenyl thiazole derivatives is not coincidental; it is the result of specific, synergistic physicochemical properties:

-

The Thiazole Core: As a five-membered heterocyclic ring containing nitrogen and sulfur, thiazole imparts structural planarity and metabolic stability 1. The nitrogen atom acts as a strong hydrogen bond acceptor, while the sulfur atom provides polarizability and acts as a weak hydrogen bond donor/acceptor, allowing the scaffold to anchor deeply within hydrophobic enzymatic pockets.

-

The Bromophenyl Moiety: The substitution of a bromine atom at the para-position of the phenyl ring serves three distinct mechanistic purposes:

-

Halogen Bonding ( σ -hole): Bromine exhibits an anisotropic charge distribution. Its equatorial region is electronegative, but its polar region features a localized positive electrostatic crown known as a σ -hole 2. This allows the bromine atom to form highly directional, strong non-covalent interactions with Lewis basic residues (e.g., backbone carbonyls) in target proteins.

-

Lipophilicity (LogP Enhancement): The bulky, hydrophobic nature of bromine significantly increases the molecule's lipid solubility, facilitating passive diffusion across bacterial cell walls and mammalian cell membranes 3.

-

Steric Occlusion: The atomic radius of bromine prevents rapid enzymatic degradation (such as cytochrome P450-mediated oxidation) at the substituted site, prolonging the drug's half-life.

-

Synthetic Methodology: The Hantzsch Protocol

The foundational construction of the 4-(4-bromophenyl)thiazole core is classically achieved via the Hantzsch thiazole synthesis. This convergent approach relies on the condensation of an α -haloketone with a thioamide or thiourea.

Step-by-Step Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

Rationale & Causality: Ethanol is selected as the protic solvent to stabilize the polar transition states during nucleophilic attack. Catalytic iodine is employed as a mild Lewis acid to facilitate the enolization of the ketone and activate the thio-carbonyl carbon, accelerating intramolecular cyclization while minimizing side-product formation 4.

-

Reagent Preparation: Dissolve 4-bromophenacyl bromide (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Condensation: Add thiourea (10 mmol) and a catalytic amount of iodine (10 mol%) to the stirring solution.

-

Cyclization: Reflux the mixture at 78°C for 6–8 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and neutralize with 10% aqueous ammonium hydroxide ( NH4OH ) until the pH reaches ~7.5. This neutralizes the hydrobromide salt, precipitating the free base.

-

Purification: Filter the crude precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Self-Validating System: The reaction's success is internally verifiable. The shift in pH during neutralization directly correlates with the precipitation of the free base. Furthermore, the disappearance of the highly electrophilic ketone spot on the TLC plate and the emergence of a lower- Rf spot confirms cyclization. Spectroscopically, the absence of the carbonyl stretch (~1700 cm−1 ) and the presence of the thiazole C5−H proton singlet at δ 6.9–7.8 ppm in 1H NMR serve as definitive structural proof 4, 5.

Hantzsch synthesis workflow for 4-(4-bromophenyl)thiazol-2-amine scaffolds.

Structure-Activity Relationship (SAR) Landscapes

SAR studies reveal that the biological activity of bromophenyl thiazoles is highly tunable based on secondary substitutions at the 2- and 5-positions of the thiazole ring.

Anticancer Efficacy

Substitutions at the 2-position dictate kinase or topoisomerase selectivity. For instance, stilbene-conjugated bromophenyl thiazoles exhibit potent DNA Topoisomerase IB (Top1) inhibition. The 4-bromophenyl group enhances intercalation into the Top1-DNA cleavage complex, yielding IC50 values in the sub-micromolar range against HCT116 and MCF-7 cell lines 2. Similarly, ureide-substituted derivatives act as potent SIRT2 inhibitors, locking the enzyme in an inactive conformation 6.

Antimicrobial Efficacy

Benzothiazole-thiazole hybrids and pyrazolyl-thiazole derivatives demonstrate broad-spectrum antimicrobial efficacy. SAR analysis indicates that electron-withdrawing groups (like the para-bromo substituent) significantly enhance penetration through the bacterial cell wall and improve binding affinity to targets like DNA gyrase and fungal cytochrome P450 14 α -demethylase 1, 3.

Quantitative SAR Data Summary

| Compound ID | Structural Class | Biological Target / Cell Line | Key Substituents | Activity ( IC50 / MIC) | Ref |

| p2 | Thiazol-2-amine | MCF7 (Breast Adenocarcinoma) | 4-bromophenyl, 2-amine | IC50 = 10.5 µM | 4 |

| 11d | Thiazolyl-pyrazoline | A549 (Lung Adenocarcinoma) | 4-bromophenyl, 5-chlorothiophen | IC50 = 62.5 µg/mL | 7 |

| 4d | Benzothiazole-thiazole | S. aureus / DNA Gyrase | 4-bromophenyl, benzothiazole | Broad-spectrum MIC | 1 |

| 5a | Ureide-thiazole | SIRT2 Enzyme | 4-bromophenyl, 3-methoxyphenyl | IC50 < 150 µM | 6 |

Mechanistic Insights and Target Engagement

The efficacy of these compounds is fundamentally rooted in their precise target engagement. In anticancer applications, bromophenyl thiazoles often target DNA Topoisomerase IB. The planar thiazole core intercalates into DNA or fits into narrow hydrophobic enzymatic pockets, while the bromophenyl group anchors the molecule via halogen bonding and π−π stacking with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) 6. This stabilization prevents the religation of DNA strands, leading to the accumulation of DNA double-strand breaks, which ultimately triggers the apoptotic cascade 2.

Mechanism of Topoisomerase IB inhibition and apoptosis induction by thiazoles.

Conclusion

The bromophenyl thiazole scaffold represents a highly versatile and mechanistically robust platform for drug discovery. By understanding the causality behind its synthesis and the precise nature of its halogen-bonding interactions, researchers can rationally design next-generation therapeutics with enhanced selectivity and potency against resistant microbial strains and aggressive malignancies.

References

-

Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega URL: [Link]

-

Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: BMC Chemistry URL: [Link]

-

Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking Source: RSC Advances URL: [Link]

-

Title: Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors Source: PMC / NIH URL: [Link]

-

Title: Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays Source: MDPI URL: [Link]

-

Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: RSC Advances URL: [Link]

-

Title: Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives Source: ResearchGate URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 4-(3-Bromophenyl)-1,3-thiazole Derivatives

Executive Summary & Mechanistic Rationale

The 1,3-thiazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The traditional construction of this ring relies on the Hantzsch Thiazole Synthesis —the condensation of an α -haloketone with a thiourea or thioamide.

However, conventional thermal heating of this reaction is notoriously inefficient. It often requires extended reflux times (7–15 hours) and yields mediocre recoveries (18–55%) due to the thermal degradation of intermediates and the formation of tarry polymeric side products 1.

By transitioning to microwave-assisted organic synthesis (MAOS) , we exploit dielectric heating to directly excite polar molecules (both the solvent and the reactants). This localized superheating rapidly overcomes the activation energy barrier required for the rate-limiting cyclization and dehydration steps. As a result, reaction times are truncated to 10–20 minutes, and yields consistently exceed 85% 2. This application note details a highly optimized, self-validating protocol for synthesizing a library of 4-(3-Bromophenyl)-1,3-thiazole derivatives using 2-bromo-1-(3-bromophenyl)ethanone as the primary building block 3.

Experimental Design & Causality

Reactant Selection & Thermodynamics

The choice of 2-bromo-1-(3-bromophenyl)ethanone is highly deliberate. The α -bromine serves as an excellent leaving group for the initial SN2 nucleophilic attack by the sulfur atom of the thioamide/thiourea. Furthermore, the 3-bromo substitution on the phenyl ring exerts an electron-withdrawing inductive effect ( −I ). This slightly increases the electrophilicity of the carbonyl carbon, accelerating the subsequent intramolecular cyclization of the hydroxythiazoline intermediate 4.

Solvent Causality: Why Ethanol?

Ethanol is selected over non-polar solvents (like toluene or DCM) due to its high microwave loss tangent ( tanδ=0.941 ). A high loss tangent means the solvent is highly efficient at converting electromagnetic energy into thermal energy. Under sealed microwave conditions, ethanol can be safely superheated past its atmospheric boiling point to 100–120 °C, creating a pressurized, high-energy environment that drives the dehydration step to completion.

Workflow of the Microwave-Assisted Hantzsch Thiazole Synthesis.

Quantitative Data & Optimization

The following table summarizes the optimization data, demonstrating the stark contrast in efficiency between conventional reflux and microwave dielectric heating for various thio-reactants.

| Entry | Thio-Reactant ( R−C(=S)NH2 ) | Conventional Heating (Yield / Time) | Microwave Heating (Yield / Time) | Purity (HPLC, %) |

| 1 | Thiourea ( R=NH2 ) | 55% / 8.0 h | 94% / 10 min | >98% |

| 2 | Thiobenzamide ( R=Ph ) | 62% / 6.5 h | 89% / 12 min | >97% |

| 3 | 4-Chlorothiobenzamide | 58% / 7.0 h | 91% / 15 min | >98% |

| 4 | Methylthiourea ( R=NHMe ) | 50% / 9.0 h | 87% / 10 min | >96% |

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed for a standard single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Phase 1: Preparation & Solvation

-

Weighing: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-1-(3-bromophenyl)ethanone (1.0 mmol, 278.0 mg).

-

Reagent Addition: Add the selected thiourea or thioamide derivative (1.0 mmol).

-

Causality: Strict 1:1 stoichiometry prevents unreacted starting materials from co-crystallizing during downstream purification.

-

-

Solvation: Add 3.0 mL of absolute ethanol.

-

Validation Checkpoint: The mixture will initially form a heterogeneous suspension. Do not attempt to force dissolution with external heat; the microwave will achieve complete solvation during the ramp phase.

-

-

Sealing: Seal the vial with a Teflon-lined crimp cap to ensure a pressure-tight environment.

Phase 2: Microwave Irradiation

-

Programming the Reactor:

-

Target Temperature: 100 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10–15 minutes (depending on the thio-reactant, see Table 1)

-

Maximum Power: 150 W

-

Maximum Pressure Limit: 250 psi

-

Cooling: ON (Air jet cooling post-reaction)

-

-

Execution & Real-Time Validation: Initiate the sequence.

-

Validation Checkpoint 1 (Power): Observe the power output curve. It should spike to ~150 W during the 2-minute ramp, then dynamically drop and stabilize between 30–50 W to maintain 100 °C. A failure to drop indicates a sensor misalignment or solvent leak.

-

Validation Checkpoint 2 (Pressure): The pressure curve should plateau at approximately 40–50 psi. A sudden, continuous spike beyond 100 psi indicates solvent degradation or an exothermic runaway; the system should auto-vent if this occurs.

-

Validation Checkpoint 3 (Visual): A distinct color shift from pale yellow to deep amber indicates the successful formation and dehydration of the hydroxythiazoline intermediate.

-

Phase 3: Quenching, Isolation, and Purification

-

Quenching: Once the vial has cooled to <40 °C, uncap it and immediately pour the deep amber solution into a beaker containing 15 mL of crushed ice and water.

-

Causality: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic 4-(3-bromophenyl)-1,3-thiazole derivative to crash out of solution.

-

-

Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct, meaning the product may precipitate as a hydrobromide salt. Add 10% aqueous NaHCO3 dropwise under vigorous stirring.

-

Validation Checkpoint: Mild effervescence ( CO2 release) will occur. Continue addition until the pH stabilizes at 7.0–7.5, ensuring the free base of the thiazole is fully liberated.

-

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×5 mL) to remove residual inorganic salts.

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

-

Causality: Recrystallization exploits the steep temperature-solubility curve of the thiazole in ethanol, leaving polar impurities and unreacted traces in the mother liquor.

-

-

Final Drying: Filter the purified crystals and dry under high vacuum at 40 °C for 4 hours.

References

- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)

- Source: Chemistry Central Journal (via PMC / d-nb.info)

- Microwave‑Assisted Synthesis, Characterization, Docking Studies and Molecular Dynamic of Some Novel Phenyl Thiazole Analogs as Xanthine Oxidase Inhibitor Source: University of Mysore URL

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega URL

Sources

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yield in 4-(3-Bromophenyl)-1,3-thiazole synthesis

Welcome to the Technical Support Center for the synthesis of 4-(3-Bromophenyl)-1,3-thiazole . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. The Hantzsch thiazole synthesis is generally robust, but generating a thiazole that is unsubstituted at the 2-position presents unique thermodynamic and kinetic challenges[1].

Below, you will find the mechanistic causality of the reaction, targeted troubleshooting guides, a self-validating protocol, and empirical optimization data to ensure high-yield, reproducible results.

Mechanistic Workflow

To troubleshoot effectively, we must first understand the molecular journey. The synthesis relies on the condensation of 3-bromophenacyl bromide (an α -haloketone) with thioformamide. The reaction proceeds through a highly specific cascade: an initial SN2 substitution, followed by intramolecular cyclization, and finally, an acid-catalyzed dehydration to achieve aromaticity[2].

Mechanistic pathway of the Hantzsch synthesis for 4-(3-bromophenyl)-1,3-thiazole.

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction yields a black, tarry mixture with very little desired product. What went wrong?

-

Causality: This is a classic hallmark of thioformamide decomposition. Unlike substituted thioamides (like thioacetamide), thioformamide is highly sensitive to heat and acidic environments. It readily decomposes into hydrogen sulfide ( H2S ) and hydrogen cyanide ( HCN )[1]. Because the Hantzsch synthesis generates hydrobromic acid ( HBr ) during the SN2 step, the localized pH drops, accelerating this thermal degradation[3].

-

Actionable Fix: Do not reflux this reaction at high temperatures. Cap your heating at 60–65 °C. Introduce a mild acid scavenger, such as sodium bicarbonate ( NaHCO3 ), to buffer the HBr generated. Furthermore, use a 1.5x to 2.0x molar excess of thioformamide to empirically compensate for unavoidable thermal loss during the cyclization phase.

Q2: TLC shows complete consumption of 3-bromophenacyl bromide, but I cannot get the product to precipitate during the aqueous workup.

-

Causality: The nitrogen atom in the newly formed thiazole ring is basic. In the presence of the liberated HBr , your product exists in the reaction mixture as 4-(3-bromophenyl)-1,3-thiazolium bromide—a highly water-soluble salt[4]. If your workup uses pure water or an insufficiently basic solution, the product remains trapped in the aqueous phase.

-

Actionable Fix: You must force the free base out of solution. Pour the completed reaction mixture into an ice-cold, 5% aqueous Na2CO3 solution[5]. The weak base neutralizes the hydrohalide salt, causing the poorly water-soluble thiazole free base to crash out as a precipitate[4]. Always verify the aqueous layer is pH > 8 before filtering.

Q3: My starting material (3-bromophenacyl bromide) turned brown in storage and my yields have plummeted. Can I salvage it?

-

Causality: α -Haloketones are potent lachrymators and are photochemically and thermally unstable[2]. Over time, they undergo self-condensation or release HBr , which turns the solid brown and introduces impurities that outcompete the desired SN2 pathway.

-

Actionable Fix: Always store 3-bromophenacyl bromide at 2–8 °C, strictly shielded from light. If degradation has occurred, recrystallize the starting material from hexanes/ethyl acetate before use. Alternatively, perform a one-pot synthesis by brominating 3'-bromoacetophenone with NBS in situ, followed immediately by the addition of thioformamide.

Self-Validating Experimental Protocol

This protocol integrates continuous validation checkpoints to ensure the chemical system is behaving as expected before moving to the next step.

Phase 1: Reaction Assembly

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of purified 3-bromophenacyl bromide in 10 mL of anhydrous methanol.

-

Buffering: Add 1.0 equivalent of anhydrous NaHCO3 to the flask. (Validation: The suspension should stir freely without clumping).

-

Reagent Addition: Slowly add 1.5 equivalents (7.5 mmol) of thioformamide.

Phase 2: Controlled Cyclization 4. Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath set strictly to 65 °C for 3 hours. 5. In-Process Check (TLC): After 2.5 hours, pull a 10 μL aliquot. Run a TLC using 50% Ethyl Acetate / 50% Hexanes[5]. (Validation: The starting material spot should be absent, and a new, highly UV-active spot corresponding to the thiazole should dominate).

Phase 3: Isolation and Purification 6. Quenching: Remove the flask from heat and allow it to cool to room temperature. 7. Neutralization: Slowly pour the reaction contents into a beaker containing 30 mL of ice-cold 5% Na2CO3 solution while stirring vigorously. (Validation: Effervescence will occur as excess NaHCO3 and HBr are neutralized. A solid precipitate must form[4]. Check that the pH is >8). 8. Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual inorganic salts[5]. 9. Drying: Spread the solid on a watch glass and dry under a high vacuum. Characterize via 1H -NMR and melting point analysis.

Quantitative Optimization Data

To demonstrate the causality of the troubleshooting steps, the following table summarizes the quantitative impact of varying reaction parameters on the final isolated yield of 4-(3-bromophenyl)-1,3-thiazole.

| Reaction Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Excess Heat) |

| Solvent | Ethanol | Anhydrous Methanol | Ethanol |

| Temperature | 25 °C (Room Temp) | 65 °C | 100 °C (Reflux) |

| Thioformamide Eq. | 1.0 eq | 1.5 eq | 1.0 eq |

| Acid Scavenger | None | NaHCO3 (1.0 eq) | None |

| Reaction Time | 24 hours | 3 hours | 1 hour |

| Observed Yield | < 20% (Incomplete) | 85 - 92% | < 40% (Tarry Degradation) |

| Primary Failure Mode | Kinetic stalling | None (Optimal) | Thioformamide decomposition |

Sources

Hantzsch Thiazole Synthesis: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility, regioselectivity, and yield of the Hantzsch thiazole synthesis. While fundamentally robust—relying on the condensation of an α -haloketone with a nucleophilic thioamide or thiourea—the reaction is highly susceptible to subtle variations in substrate electronics, solvent effects, and pH.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your thiazole syntheses, ensuring high-fidelity results in your drug development workflows.

Mechanistic Causality & Troubleshooting Logic

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The Hantzsch synthesis is not a single concerted step but a cascade of discrete chemical events:

-

S-Alkylation (Initiation) : The sulfur atom of the thioamide acts as a nucleophile, attacking the α -carbon of the haloketone via an SN2 mechanism to form a thioimidate intermediate (1)[1].

-

Intramolecular Cyclization : The nitrogen atom subsequently attacks the carbonyl carbon to close the ring.

-

Dehydration : The resulting hydroxythiazoline undergoes dehydration to yield the thermodynamically stable aromatic thiazole ring (1)[1].

Failure at any of these nodes results in specific impurity profiles. For example, poor nucleophilicity of the thioamide stalls the reaction at step 1, whereas highly acidic conditions can protonate the nitrogen, inhibiting step 2 and leading to open-chain byproducts or isomeric 2-imino-2,3-dihydrothiazoles (2)[2].

Mechanistic pathway of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are consistently low (<30%), and I recover unreacted starting material. How do I force the reaction to completion? A1: Low yields with unreacted starting materials typically point to a stalled SN2 initiation step.

-

Causality: Thioamides can be unstable or contain impurities that quench the reaction. Furthermore, α -haloketones (especially bromoacetophenones) are lachrymatory and degrade over time, losing their electrophilic potency (1)[1].

-

Actionable Fix: First, verify the purity of your α -haloketone via NMR. If pure, the issue is likely thermodynamic. While some syntheses proceed at room temperature, many require elevated temperatures (e.g., 80-100 °C) (1)[1]. Transitioning to a microwave-assisted protocol (80–85 °C in PEG-400/water) can dramatically accelerate the SN2 step and push the yield above 80% (3)[3].

Q2: I am observing multiple spots on my TLC, and NMR shows a mixture of isomeric products. What causes this? A2: This is a classic regioselectivity issue, often occurring when using unsymmetrical α -haloketones or N-substituted thioamides.

-

Causality: Under strictly neutral or unoptimized conditions, the initial attack might occur via the nitrogen rather than the sulfur, or the cyclization might trap a kinetic intermediate. Additionally, highly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers instead of the desired 2-aminothiazole (2)[2].

-

Actionable Fix: Modulate the pH. Maintaining neutral or slightly basic conditions (e.g., adding a mild base like NaHCO3 ) suppresses the formation of the imino isomer and directs the pathway toward the thermodynamically stable aromatic thiazole (4)[4].

Q3: The reaction seems to work by TLC, but I lose all my product during aqueous workup. How can I improve isolation? A3: Thiazoles, particularly low-molecular-weight or highly functionalized aminothiazoles, can exhibit significant aqueous solubility due to their amphiphilic nature (possessing both lipophilic and hydrophilic domains) (5)[5].

-

Causality: The basic nitrogen in the thiazole ring can become protonated if the aqueous workup is too acidic, creating a highly water-soluble salt.

-

Actionable Fix: Avoid acidic aqueous washes. Instead, quench the reaction mixture by pouring it into a cold 5% aqueous sodium carbonate ( Na2CO3 ) solution (1)[1]. This neutralizes any hydrobromic or hydrochloric acid generated during the reaction, ensuring the thiazole remains in its free-base, organic-soluble form, which often precipitates directly out of the methanolic reaction mixture (2)[2].

Diagnostic logic tree for troubleshooting Hantzsch thiazole syntheses.

Quantitative Data: Optimization Parameters

To systematically optimize your synthesis, refer to the following benchmarking data summarizing the impact of various conditions on the yield of 4-aryl-2-aminothiazoles.

| Reaction Condition | Solvent System | Catalyst / Additive | Temp (°C) | Time | Avg. Yield (%) |

| Conventional Heating | Ethanol / Methanol | None | 80 - 100 | 2 - 4 hrs | 50 - 65% |

| Base-Assisted | Ethanol | NaHCO3 | 80 | 1.5 hrs | 75 - 85% |

| Microwave-Assisted | PEG-400 / H2O | None (Green Method) | 80 - 85 | 10 - 15 mins | 88 - 95% |

| Continuous Flow | DMF | None (In situ HBr use) | 150 | < 15 mins | > 90% (Crude) |

Data synthesized from recent methodological optimizations (3[3], 6[6], 4[4]).

Self-Validating Experimental Protocol: Robust Synthesis of 2-Aminothiazoles

This standardized protocol for the synthesis of 2-aminothiazole derivatives incorporates built-in validation checks to ensure causality and reproducibility (7)[7].

Materials:

-

α -haloketone (e.g., 2-bromoacetophenone, 5.0 mmol)

-

Thiourea (7.5 mmol, 1.5 eq to drive SN2 )

-

Methanol (Analytical Grade, 10 mL)

-

5% Aqueous Na2CO3 solution (Cold, 30 mL)

Step-by-Step Methodology:

-

Preparation & Initiation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.5 mmol) in 10 mL of methanol.

-

Validation Check: Ensure complete dissolution. A cloudy suspension indicates poor solvent quality or impure thiourea, which will bottleneck the reaction.

-

-

Electrophile Addition: Slowly add the α -haloketone (5.0 mmol) to the stirring solution at room temperature.

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 1.5 to 2 hours.

-

Causality: Heating overcomes the activation energy barrier for the intramolecular cyclization and subsequent dehydration steps.

-

-

Reaction Monitoring: At 1 hour, pull a 10 μ L aliquot, dilute in methanol, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Validation Check: The disappearance of the high-Rf haloketone spot and the appearance of a lower-Rf, UV-active spot confirms the formation of the thiazole ring.

-

-

Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 30 mL of vigorously stirring, ice-cold 5% Na2CO3 solution.

-

Causality: The base neutralizes the hydrobromic acid byproduct, liberating the free base of the aminothiazole. The free base is insoluble in the aqueous mixture and precipitates as a solid.

-

-

Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove unreacted thiourea and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 2-aminothiazole derivative.

References

-

Kuey.net. "A Systematic Review On Thiazole Synthesis And Biological Activities." Biomedical and Pharmacology Journal.[Link]

-

ResearchGate. "A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate." ResearchGate.[Link]

-

PMC. "An Automated Process for a Sequential Heterocycle/Multicomponent Reaction." PMC. [Link]

-

CLOCKSS. "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." CLOCKSS Archive. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. kuey.net [kuey.net]

- 6. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Side product formation in the synthesis of 4-aryl-thiazoles

Technical Support Center: Troubleshooting Side Product Formation in 4-Arylthiazole Synthesis

Welcome to the Process Chemistry Technical Support Center. The synthesis of 4-arylthiazoles—predominantly achieved via the classic Hantzsch cyclocondensation between α-haloketones and thioamides (or thioureas)—is a cornerstone reaction in medicinal chemistry and drug development. However, researchers frequently encounter yield-limiting side reactions that complicate purification and scale-up.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, analytical signatures, and field-proven protocols to suppress byproduct formation and optimize your synthetic workflows.

Visualizing the Reaction Landscape

Before troubleshooting, it is critical to understand the branching pathways of the Hantzsch reaction. The diagram below illustrates where the reaction deviates from the desired trajectory.

Figure 1: Reaction pathways in Hantzsch thiazole synthesis highlighting side product formation.

Troubleshooting Guide & FAQs

Q1: My isolated yield is low, and NMR shows a significant amount of the corresponding acetophenone. What is causing this dehalogenation? Diagnostic Insight: Reductive dehalogenation is a notorious competing pathway in the Hantzsch synthesis, particularly when using electron-rich α-bromoketones. The thioamide or thiourea can act as a reducing agent, substituting the α-halogen with a proton before the nucleophilic attack of sulfur can occur. Causality & Solution: The halide acts as a good leaving group, but under prolonged heating in protic solvents (like ethanol), the reduction pathway accelerates. To mitigate this, transition from α-bromoketones to α-chloroketones; while chlorides are less reactive, they are significantly less prone to reduction. Alternatively, adopting a solid-phase or microwave-assisted synthesis using iodine and thiourea directly with the unhalogenated acetophenone can bypass the isolated α-haloketone intermediate entirely, suppressing dehalogenation[1].

Q2: I am using an N-monosubstituted thiourea, but I am isolating a mixture of regioisomers. How do I favor the 2-aminothiazole? Diagnostic Insight: When utilizing N-substituted thioureas, cyclization can occur at either the substituted or unsubstituted nitrogen. Under standard acidic conditions (generated by HX release), the reaction frequently yields the undesired 3-substituted 2-imino-2,3-dihydrothiazole[2]. Causality & Solution: The formation of the imino-isomer is kinetically favored under acidic conditions due to the protonation state of the intermediates. By buffering the reaction to a strictly neutral pH (e.g., adding NaHCO₃ or using an appropriate buffer at room temperature), you thermodynamically direct the dehydration step toward the fully aromatic 2-aminothiazole.

Q3: I am synthesizing an amino acid-derived 4-arylthiazole, but chiral HPLC indicates complete racemization at the α-stereocenter. How can I preserve optical purity? Diagnostic Insight: The standard Hantzsch synthesis (refluxing ethanol) generates one equivalent of hydrogen bromide (HBr). This strong acid promotes enolization at the α-stereogenic center of the amino acid derivative, leading to epimerization and loss of optical purity[3]. Causality & Solution: Racemization occurs primarily during the elimination (dehydration) step of the hydroxythiazoline intermediate under acidic conditions. To prevent this, you must decouple the cyclocondensation and dehydration steps using the Holzapfel-Meyers-Nicolaou Modification [4]. This method traps the intermediate under basic conditions and employs mild, low-temperature dehydration.

Quantitative Data: Side Product Signatures & Mitigation Matrix

To assist in rapid TLC and NMR identification, refer to the following diagnostic table:

| Side Product | Analytical Signature | Primary Cause | Mitigation Strategy |

| Acetophenone (Dehalogenation) | ΔRf ≈ -0.2 vs haloketone; ¹H NMR: singlet at ~2.5 ppm (-CH₃), loss of α-CH₂X (~4.5 ppm). | Reductive dehalogenation by thioamide/solvent. | Use α-chloroketones; employ solvent-free iodine methods. |

| Oxazole | ΔRf ≈ 0; ¹³C NMR: C5 shifts from ~110 ppm (thiazole) to ~125 ppm (oxazole). | Thioamide contamination with amide; O-attack. | Purify thioamide; ensure strictly anhydrous conditions. |

| 2-Imino-2,3-dihydrothiazole | IR: N-H stretch at ~3200 cm⁻¹; ¹H NMR: C5 proton shifts upfield by ~0.5 ppm. | N-attack from N-monosubstituted thioureas (acidic pH). | Maintain neutral pH with NaHCO₃ or buffer. |

| Racemized Thiazole | Chiral HPLC: 1:1 peak area ratio (0% ee). | HBr generation during cyclocondensation/elimination. | Utilize the Holzapfel-Meyers-Nicolaou modification. |

Validated Experimental Protocols

Protocol A: Optimized Neutral One-Pot Synthesis (Minimizing Regioisomers)

This self-validating protocol utilizes mild basic conditions to neutralize HX, preventing the formation of 2-imino-2,3-dihydrothiazoles and reducing dehalogenation.

-

Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 equiv) and the thioamide/thiourea (1.1 equiv) in absolute ethanol (0.5 M concentration).

-

Buffering: Add solid NaHCO₃ (1.2 equiv) to the stirring mixture.

-

Causality: The heterogeneous base acts as an acid scavenger, maintaining neutral conditions without hydrolyzing the haloketone.

-

-

Reaction: Heat the mixture to 50 °C. Monitor the reaction strictly by TLC (typically 2-4 hours). Avoid prolonged reflux to prevent thermal degradation.

-

Work-up: Upon consumption of the haloketone, cool the mixture to room temperature and pour it into ice-cold distilled water.

-

Isolation: Filter the precipitated 4-arylthiazole. If the product oils out, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: Analyze the crude product via ¹H NMR. The absence of an upfield methyl singlet (~2.5 ppm) confirms the suppression of the dehalogenation pathway.

Protocol B: Holzapfel-Meyers-Nicolaou Modification (Preserving Chiral Integrity)

Designed for amino acid-derived thioamides to yield enantiomerically pure thiazoles[4].

-

Cyclocondensation: Dissolve the chiral thioamide (1.0 equiv) and α-bromoketone (1.1 equiv) in dry dimethoxyethane (DME). Add solid KHCO₃ (3.0 equiv). Stir at room temperature for 12 hours.

-

Intermediate Isolation: Filter the inorganic salts and concentrate the filtrate to isolate the hydroxythiazoline intermediate.

-

Dehydration: Dissolve the intermediate in dry pyridine and cool to -18 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 2.5 equiv). Stir for 2 hours, then add triethylamine (TEA, 3.0 equiv) and allow warming to room temperature.

-

Causality: TFAA activates the hydroxyl group as a trifluoroacetate, and TEA facilitates mild E2 elimination, bypassing the acid-catalyzed enolization that causes racemization.

-

-

Solvolysis (If required): If N-trifluoroacetylation occurs on free amines, treat the crude mixture with 0.1 M sodium ethoxide in ethanol for 1 hour at room temperature to liberate the pure enantiomer.

-

Validation: Confirm optical purity (>95% ee) using chiral stationary phase HPLC.

References

2.[1] Title: Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations Source: nih.gov (PMC) URL: [Link]

3. Title: A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach Source: acgpubs.org URL: [Link]

5. Title: One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole Source: orientjchem.org URL: [Link]

Sources